molecular formula C10H17NO2 B3307968 1-(Tetrahydropyran-2-ylcarbonyl)pyrrolidine CAS No. 936083-46-4

1-(Tetrahydropyran-2-ylcarbonyl)pyrrolidine

Cat. No.: B3307968
CAS No.: 936083-46-4
M. Wt: 183.25 g/mol
InChI Key: QBJLVDANQJDKKE-UHFFFAOYSA-N
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Description

1-(Tetrahydropyran-2-ylcarbonyl)pyrrolidine is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a tetrahydropyran-2-ylcarbonyl group

Preparation Methods

The synthesis of 1-(Tetrahydropyran-2-ylcarbonyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the tetrahydropyran-2-ylcarbonyl group. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the formation of pyrrolidine rings can be achieved through the amination and cyclization of functionalized acyclic substrates . Additionally, the tetrahydropyran moiety can be introduced via intramolecular oxa-Michael addition reactions .

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations.

Chemical Reactions Analysis

1-(Tetrahydropyran-2-ylcarbonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Tetrahydropyran-2-ylcarbonyl)pyrrolidine has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties are being explored for therapeutic applications.

    Industry: The compound can be used in the synthesis of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Tetrahydropyran-2-ylcarbonyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring is known to interact with enantioselective proteins, influencing their biological activity . The compound’s effects are mediated through its binding to these targets, which can modulate various biochemical pathways.

Comparison with Similar Compounds

1-(Tetrahydropyran-2-ylcarbonyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2-one: Known for its biological activity and use in drug discovery.

    Pyrrolidine-2,5-diones: These compounds exhibit different biological profiles due to their distinct structural features.

    Prolinol: Another pyrrolidine derivative with unique pharmacological properties.

The uniqueness of this compound lies in its specific structural combination of the pyrrolidine ring and the tetrahydropyran-2-ylcarbonyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

oxan-2-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10(11-6-2-3-7-11)9-5-1-4-8-13-9/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJLVDANQJDKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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